1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
Overview
Description
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride is a complex organic compound that features a piperazine ring, a benzodioxole moiety, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the methylenedioxy group.
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol.
Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using a suitable linker, such as a halogenated alkane.
Attachment of the Dimethylphenoxy Group: The final step involves the reaction of the intermediate with 2,5-dimethylphenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or phenoxy derivatives.
Scientific Research Applications
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Shares the benzodioxole and piperazine moieties but differs in the attached groups.
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile: Contains a similar piperazine ring but with different substituents.
Uniqueness
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4.2ClH/c1-17-3-4-18(2)22(11-17)27-15-20(26)14-25-9-7-24(8-10-25)13-19-5-6-21-23(12-19)29-16-28-21;;/h3-6,11-12,20,26H,7-10,13-16H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPNSGXXJNJPQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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